3-(4-Bromo-3-methyl-phenoxy)propanenitrile
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Overview
Description
3-(4-Bromo-3-methyl-phenoxy)propanenitrile is an organic compound with the molecular formula C10H10BrNO It is characterized by a bromo-substituted phenoxy group attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methyl-phenoxy)propanenitrile typically involves the reaction of 4-bromo-3-methylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methyl-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) in DMF.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted phenoxypropanenitriles.
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: 3-(4-Bromo-3-methyl-phenoxy)propanamine.
Scientific Research Applications
3-(4-Bromo-3-methyl-phenoxy)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methyl-phenoxy)propanenitrile involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenoxy)propanenitrile
- 3-(4-Chlorophenoxy)propanenitrile
- 3-(4-Methylphenoxy)propanenitrile
Uniqueness
3-(4-Bromo-3-methyl-phenoxy)propanenitrile is unique due to the presence of both bromo and methyl substituents on the phenoxy ring. This combination of substituents can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H10BrNO |
---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
3-(4-bromo-3-methylphenoxy)propanenitrile |
InChI |
InChI=1S/C10H10BrNO/c1-8-7-9(3-4-10(8)11)13-6-2-5-12/h3-4,7H,2,6H2,1H3 |
InChI Key |
SHLNRJNQNHWXLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCC#N)Br |
Origin of Product |
United States |
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